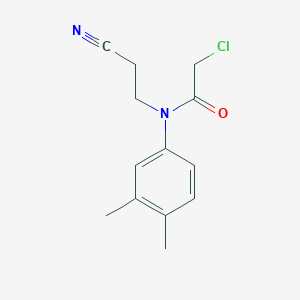2-chloro-N-(2-cyanoethyl)-N-(3,4-dimethylphenyl)acetamide
CAS No.: 324009-92-9
Cat. No.: VC5067590
Molecular Formula: C13H15ClN2O
Molecular Weight: 250.73
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 324009-92-9 |
|---|---|
| Molecular Formula | C13H15ClN2O |
| Molecular Weight | 250.73 |
| IUPAC Name | 2-chloro-N-(2-cyanoethyl)-N-(3,4-dimethylphenyl)acetamide |
| Standard InChI | InChI=1S/C13H15ClN2O/c1-10-4-5-12(8-11(10)2)16(7-3-6-15)13(17)9-14/h4-5,8H,3,7,9H2,1-2H3 |
| Standard InChI Key | QJDWWNYLGUJMCH-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)N(CCC#N)C(=O)CCl)C |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 2-chloro-N-(2-cyanoethyl)-N-(3,4-dimethylphenyl)acetamide, reflecting its substituents:
-
A chloroacetamide backbone (Cl-CH₂-CONH-).
-
A 2-cyanoethyl group (-CH₂-CH₂-CN) attached to the nitrogen.
-
A 3,4-dimethylphenyl ring (C₆H₃(CH₃)₂-3,4) as the aromatic substituent .
Its molecular formula, C₁₃H₁₅ClN₂O, corresponds to a molecular weight of 250.72 g/mol .
Structural Characterization
Key identifiers include:
The dimethylphenyl group enhances lipophilicity, while the cyanoethyl moiety introduces polarity, balancing solubility in organic and aqueous media .
Table 1: Structural and Identifier Data
| Property | Value | Source |
|---|---|---|
| CAS Number | 324009-92-9 | |
| Molecular Formula | C₁₃H₁₅ClN₂O | |
| Molecular Weight | 250.72 g/mol | |
| IUPAC Name | 2-chloro-N-(2-cyanoethyl)-N-(3,4-dimethylphenyl)acetamide | |
| Purity | ≥95% |
Synthesis and Reactivity
Synthetic Pathways
While explicit synthesis protocols are scarce in published literature, the compound is likely synthesized through amide coupling between 2-chloroacetyl chloride and N-(2-cyanoethyl)-3,4-dimethylaniline. Such reactions typically employ bases like triethylamine to neutralize HCl byproducts .
Reactivity and Functionalization
The compound’s reactivity is dominated by three sites:
-
Chloroacetamide Core: The chlorine atom is susceptible to nucleophilic substitution (e.g., with amines or thiols), enabling the formation of secondary amides or thioesters .
-
Cyanoethyl Group: The nitrile (-C≡N) can undergo hydrolysis to carboxylic acids or reduction to amines, expanding functionalization options .
-
Dimethylphenyl Ring: Electron-donating methyl groups activate the aromatic ring for electrophilic substitution, facilitating further derivatization .
These features make it a flexible building block for constructing complex molecules, particularly in drug discovery .
Applications in Pharmaceutical and Agrochemical Research
Role in Medicinal Chemistry
As an intermediate, this compound has been utilized in the synthesis of:
-
Kinase Inhibitors: Chloroacetamides are common motifs in ATP-competitive kinase inhibitors due to their ability to form hydrogen bonds with kinase active sites .
-
Anticancer Agents: Derivatives featuring chloroacetamide groups have shown promise in targeting cysteine residues in oncoproteins .
Agrochemical Applications
In agrochemistry, its derivatives may serve as:
-
Herbicides: Chloroacetamides are known to inhibit very-long-chain fatty acid (VLCFA) synthesis in weeds .
-
Insect Growth Regulators: The cyanoethyl group could interfere with chitin biosynthesis in insects .
| Application | Mechanism | Target |
|---|---|---|
| Kinase Inhibition | ATP-binding site competition | Cancer therapies |
| Herbicide Activity | VLCFA synthase inhibition | Weed control |
| Insect Growth Regulation | Chitin synthase disruption | Pest management |
Physical and Chemical Properties
Spectroscopic Profiles
While specific spectra (e.g., NMR, IR) are unavailable, analogs suggest:
-
¹H NMR: Signals for methyl groups (~2.2 ppm), aromatic protons (~6.8–7.2 ppm), and chloroacetamide protons (~4.0 ppm) .
-
IR: Stretches for C=O (~1650 cm⁻¹), C≡N (~2250 cm⁻¹), and C-Cl (~750 cm⁻¹) .
Future Research Directions
Unexplored Synthetic Routes
-
Catalytic Asymmetric Synthesis: Developing enantioselective methods to access chiral derivatives for drug discovery.
-
Green Chemistry Approaches: Solvent-free or microwave-assisted synthesis to improve yield and sustainability .
Biological Screening
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume